Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate
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Overview
Description
Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate typically involves the condensation of diethyl malonate with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the ester groups.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the pyrazole ring.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Another pyrazole derivative with different substituents.
1-Methylpyrazole: A simpler pyrazole compound with a single methyl group.
Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from pyrazoles.
Uniqueness: Diethyl [(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]malonate is unique due to its specific ester and pyrazole substituents, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C15H22N2O5 |
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Molecular Weight |
310.35 g/mol |
IUPAC Name |
diethyl 2-(2-methyl-5-propan-2-ylpyrazole-3-carbonyl)propanedioate |
InChI |
InChI=1S/C15H22N2O5/c1-6-21-14(19)12(15(20)22-7-2)13(18)11-8-10(9(3)4)16-17(11)5/h8-9,12H,6-7H2,1-5H3 |
InChI Key |
CIPHPAJWDQRZHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=NN1C)C(C)C)C(=O)OCC |
Origin of Product |
United States |
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